![molecular formula C11H14OS B2703618 1-[2-(Ethylsulfanyl)phenyl]propan-2-one CAS No. 2126161-27-9](/img/structure/B2703618.png)

1-[2-(Ethylsulfanyl)phenyl]propan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

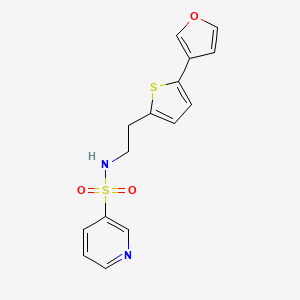

“1-[2-(Ethylsulfanyl)phenyl]propan-2-one” is a chemical compound with the CAS Number: 2126161-27-9 . It has a molecular weight of 194.3 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(2-(ethylthio)phenyl)propan-2-one . The InChI code for this compound is 1S/C11H14OS/c1-3-13-11-7-5-4-6-10(11)8-9(2)12/h4-7H,3,8H2,1-2H3 .Applications De Recherche Scientifique

X-ray Structures and Computational Studies

A study by Nycz et al. (2011) involved characterizing various cathinones, including 1-[2-(Ethylsulfanyl)phenyl]propan-2-one, through methods like FTIR, UV–Vis, and NMR spectroscopy, as well as X-ray diffraction. This research provides insight into the molecular structure and properties of such compounds, which is essential for understanding their potential applications in scientific research (Nycz et al., 2011).

Facile Synthesis of Novel Compounds

Devi and Perumal (2007) developed a one-pot, four-component reaction process that involves 1-[2-(Ethylsulfanyl)phenyl]propan-2-one. This process leads to the synthesis of new compounds, demonstrating the chemical's utility in facilitating complex organic reactions (Devi & Perumal, 2007).

Synthesis of Furans and Cyclopentenones

Watterson et al. (2003) explored the use of a related compound, 2,3-dibromo-1-(phenylsulfonyl)-1-propene, in the synthesis of furans and cyclopentenones. This research highlights the potential for derivatives of 1-[2-(Ethylsulfanyl)phenyl]propan-2-one in synthesizing important organic molecules (Watterson et al., 2003).

Lipase-Mediated Kinetic Resolution

Shimizu, Sugiyama, and Fujisawa (1996) demonstrated the use of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a compound similar to 1-[2-(Ethylsulfanyl)phenyl]propan-2-one, in lipase-mediated kinetic resolution. This process was used to achieve high enantiomeric purity, showcasing the potential for scientific research in stereoselective synthesis (Shimizu, Sugiyama & Fujisawa, 1996).

Stereoselective Glycosylations

Kim, Yang, Park, and Boons (2005) used a derivative, (1S)-phenyl-2-(phenylsulfanyl)ethyl, in the synthesis of oligosaccharides. This approach shows the potential for using derivatives of 1-[2-(Ethylsulfanyl)phenyl]propan-2-one in the stereoselective formation of complex biomolecules like oligosaccharides (Kim, Yang, Park & Boons, 2005).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Relevant Papers I found a paper titled “Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines” which might be relevant . The paper discusses the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .

Propriétés

IUPAC Name |

1-(2-ethylsulfanylphenyl)propan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-3-13-11-7-5-4-6-10(11)8-9(2)12/h4-7H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJQOTSCNOPKSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1CC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Chlorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2703535.png)

![Ethyl 4-[(6-methoxy-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2703539.png)

![4-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2703541.png)

![2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2703543.png)

![2-Chloro-N-[4-(difluoromethoxy)-5-fluoro-2-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B2703546.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2703547.png)

![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2703551.png)